

In-Depth Technical Guide: Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride*

Cat. No.: B010288

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

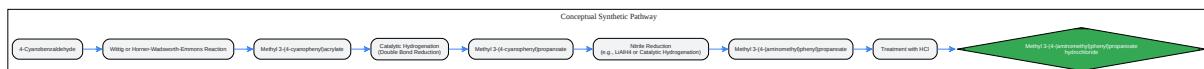
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**. The information is curated for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical compound with the CAS number 103565-40-8.[\[1\]](#)[\[2\]](#) It is essential to understand its fundamental physicochemical characteristics for any research or application.

Property	Value	Source
CAS Number	103565-40-8	[1] [2]
Molecular Formula	C ₁₁ H ₁₆ CINO ₂	[1] [2]
Molecular Weight	229.704 g/mol	[1] [2]
IUPAC Name	methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride	[2]
SMILES	CC(=O)CCC1=CC=C(C=C1)CN.Cl	[2]
Synonyms	Methyl 3-(4-aminomethylphenyl)propanoate HCl, Methyl 3-(4-aminomethylphenyl)propionate, 3-(4-aminomethyl-phenyl)-propionic acid methyl ester hydrochloride	[2]

Further quantitative data such as melting point, boiling point, and solubility are not readily available in public literature and would require experimental determination.


Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride** is not widely published, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential pathway could involve the following key steps:

- Wittig or Horner-Wadsworth-Emmons reaction: Starting from 4-cyanobenzaldehyde, a three-carbon chain could be introduced to form methyl 3-(4-cyanophenyl)acrylate.
- Reduction of the double bond: The acrylate can be catalytically hydrogenated to yield methyl 3-(4-cyanophenyl)propanoate.

- Reduction of the nitrile: The cyano group can then be reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation under more forcing conditions.
- Salt formation: Finally, treatment with hydrochloric acid would yield the desired **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**.

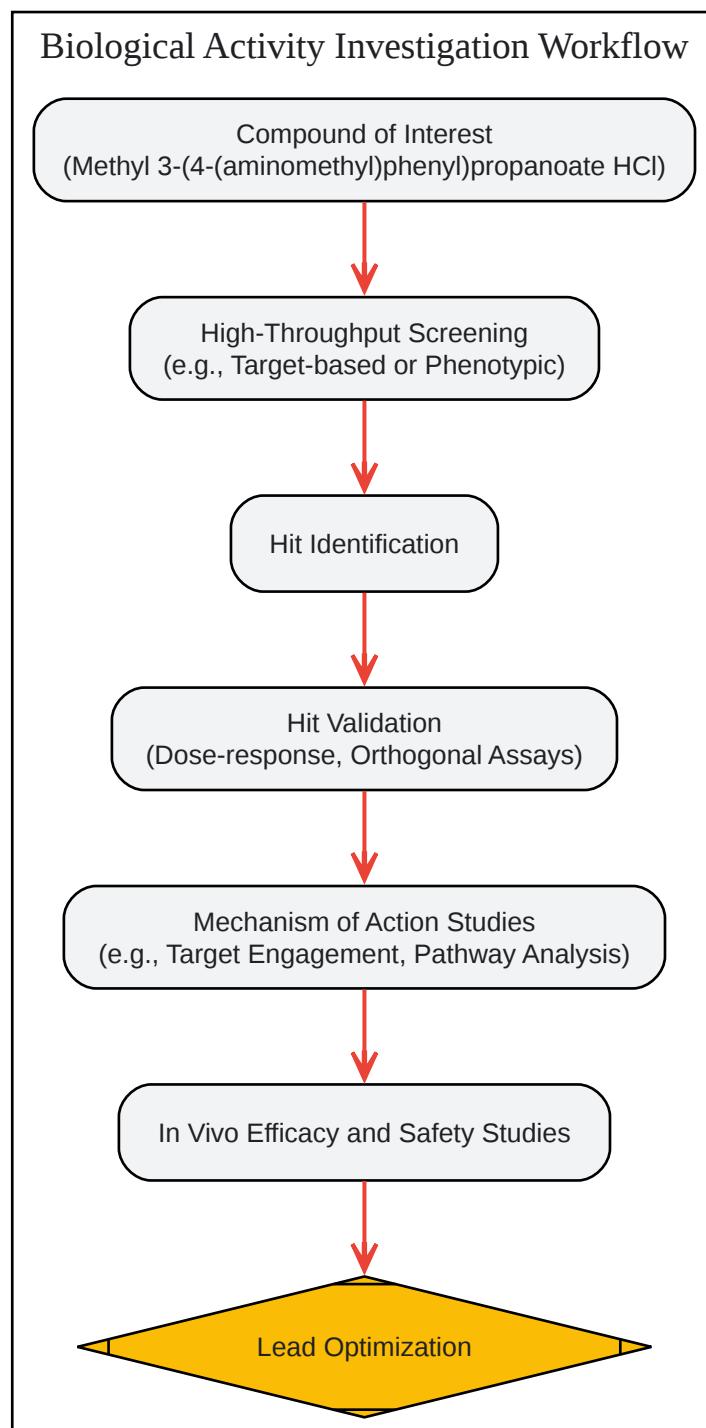
A generalized workflow for such a synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: A conceptual synthetic pathway for **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific published data on the biological activity and mechanism of action of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**. Its structural features, namely a phenyl ring with a flexible propanoate ester chain and an aminomethyl group, suggest potential interactions with various biological targets. The primary amine could act as a key pharmacophoric feature, potentially interacting with receptors or enzymes that recognize endogenous amines.


Given the structural similarities to some neurotransmitters and other bioactive molecules, plausible (yet unproven) areas of investigation could include:

- G-protein coupled receptors (GPCRs): The aminomethylphenyl moiety might allow for interaction with aminergic receptors.

- Enzyme inhibition: The molecule could potentially act as a substrate or inhibitor for enzymes involved in amino acid or amine metabolism.

Further research, including in vitro binding assays, enzymatic assays, and cell-based functional screens, is necessary to elucidate the specific biological activities and signaling pathways associated with this compound.

The logical workflow for investigating the biological activity of a novel compound like this is outlined below.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the investigation of the biological activity of a novel chemical entity.

Safety and Handling

Based on available safety data sheets, **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride** is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion and Future Directions

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical entity with defined structural and basic chemical properties. However, a significant gap exists in the scientific literature regarding its detailed physicochemical characteristics, specific and reproducible synthesis protocols, and, most importantly, its biological activity profile. For researchers in drug discovery, this compound represents an unexplored chemical space. Future research should focus on:

- Experimental determination of key physicochemical properties.
- Development and optimization of a reliable synthetic route.
- Comprehensive biological screening to identify potential therapeutic targets and applications.

This foundational work is crucial to unlocking the potential of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride** in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 103565-40-8|Methyl 3-(4-(Aminomethyl)phenyl)propanoate Hydrochloride|Methyl 3-(4-(Aminomethyl)phenyl)propanoate Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 2. Méthyl chlorhydrate 3-[4-(aminométhyl)phényl]propionate, 97 %, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010288#methyl-3-4-aminomethyl-phenyl-propanoate-hydrochloride-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com